1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Overview
Description
Scientific Research Applications
Synthesis and Molecular Conformation
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide and its derivatives are synthesized for studying their molecular conformation and hydrogen bonding. These compounds are known to form complex hydrogen-bonded framework structures that are critical for understanding their chemical properties and interactions. The study by Asma et al. (2018) in Acta Crystallographica Section E: Crystallographic Communications discusses the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, highlighting the importance of molecular conformation and hydrogen bonding in determining the structure and properties of these compounds Asma, B. Kalluraya, H. Yathirajan, R. Rathore, C. Glidewell, 2018.
Antimicrobial and Antioxidant Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a study conducted by Manjunatha Bhat et al. (2016) in RSC Advances demonstrates the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach. Some synthesized compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as therapeutic agents Manjunatha Bhat, G. K. Nagaraja, Reshma Kayarmar, S. K. Peethamber, R. MohammedShafeeulla, 2016.
Vibrational Spectroscopic Investigations and Molecular Docking Studies
Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have been performed on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide derivatives. These studies offer insights into the industrial and biological significance of pyrazole derivatives, exploring their quantum chemical aspects, stability, and potential as inhibitors of specific enzymes. The research by R. Pillai et al. (2017) in Journal of Molecular Structure provides a comprehensive analysis of these aspects, emphasizing the importance of such studies in drug design and development R. Pillai, Vidya V. Menon, Y. Mary, Stevan Armaković, S. Armaković, C. Y. Panicker, 2017.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-7-2-4-8(5-3-7)19-10(12(13,14)15)9(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXEVPETPWJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618090-91-8 | |
Record name | 1-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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